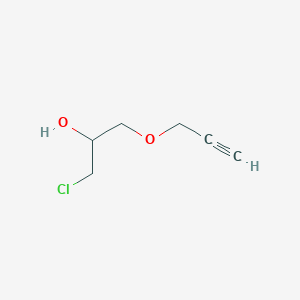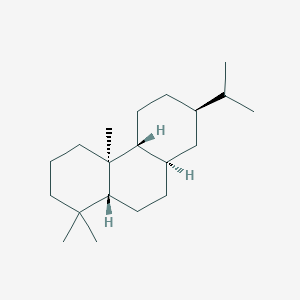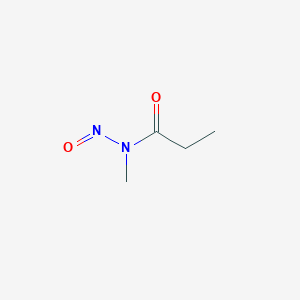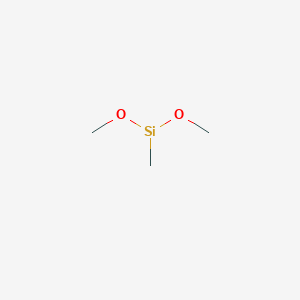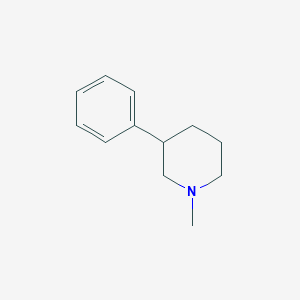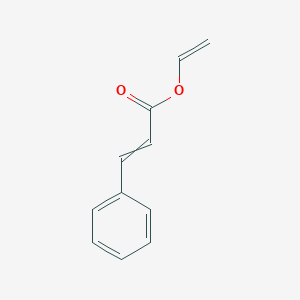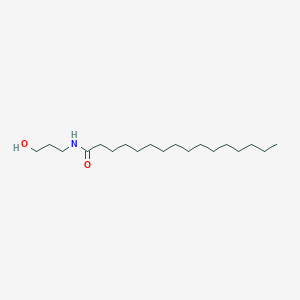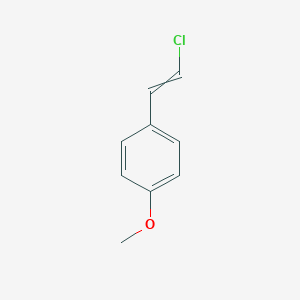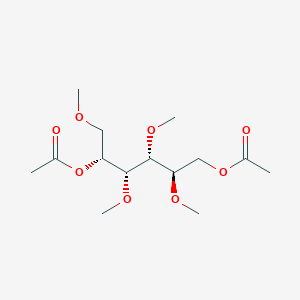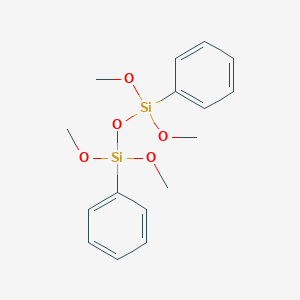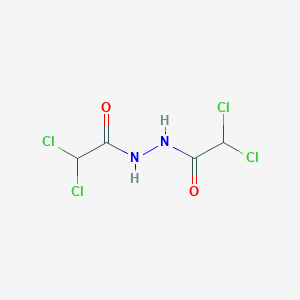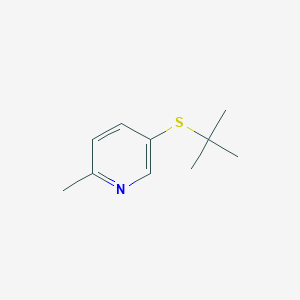
2-Picoline, 5-(tert-butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of picoline, which is a heterocyclic organic compound. 2-Picoline, 5-(tert-butylthio)- is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mechanism Of Action
The mechanism of action of 2-Picoline, 5-(tert-butylthio)- is not well understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
2-Picoline, 5-(tert-butylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 2-Picoline, 5-(tert-butylthio)- can reduce the severity of arthritis in animal models.
Advantages And Limitations For Lab Experiments
One of the significant advantages of 2-Picoline, 5-(tert-butylthio)- is its high purity and stability, which makes it an ideal compound for laboratory experiments. Additionally, this compound can be easily synthesized using a specific method, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are numerous future directions for research on 2-Picoline, 5-(tert-butylthio)-. One direction is to study the mechanism of action of this compound in more detail to understand how it interacts with specific receptors in the body. Additionally, research can be conducted to explore the potential applications of this compound in the field of medicinal chemistry, such as the synthesis of new drugs. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and arthritis.
Conclusion:
In conclusion, 2-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. There are numerous future directions for research on this compound, and further studies can lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
2-Picoline, 5-(tert-butylthio)- is synthesized using a specific method. The synthesis method involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques such as column chromatography and recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
2-Picoline, 5-(tert-butylthio)- has potential applications in various scientific research fields. One of the significant applications is in the field of organic chemistry, where it can be used as a building block for the synthesis of complex organic molecules. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, 2-Picoline, 5-(tert-butylthio)- has potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of drugs.
properties
CAS RN |
18794-44-0 |
|---|---|
Product Name |
2-Picoline, 5-(tert-butylthio)- |
Molecular Formula |
C10H15NS |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3 |
InChI Key |
JKXJDOBWRNBBMA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
Canonical SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



